Bis(P-toluenesulfonyl)diazomethane

Catalog No.
S12795763
CAS No.
M.F
C15H14N2O4S2
M. Wt
350.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(P-toluenesulfonyl)diazomethane

Product Name

Bis(P-toluenesulfonyl)diazomethane

IUPAC Name

1-[diazo-(4-methylphenyl)sulfonylmethyl]sulfonyl-4-methylbenzene

Molecular Formula

C15H14N2O4S2

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C15H14N2O4S2/c1-11-3-7-13(8-4-11)22(18,19)15(17-16)23(20,21)14-9-5-12(2)6-10-14/h3-10H,1-2H3

InChI Key

GYQQFWWMZYBCIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=[N+]=[N-])S(=O)(=O)C2=CC=C(C=C2)C

Bis(P-toluenesulfonyl)diazomethane is an organic compound characterized by its unique structure, which includes two p-toluenesulfonyl groups attached to a diazomethane moiety. The molecular formula for this compound is C₁₃H₁₄N₂O₄S₂, and it has a molecular weight of approximately 334.38 g/mol. The compound is notable for its potential applications in organic synthesis and material science due to its reactivity and ability to generate nitrogen gas upon decomposition, which can be harnessed in various chemical processes.

  • Decomposition: Upon exposure to UV light or heat, the compound decomposes to release nitrogen gas (N₂) along with other by-products. This reaction is crucial in applications where gas evolution is desired.
  • Substitution Reactions: The diazo group can be substituted by various nucleophiles, allowing for the introduction of different functional groups into the molecule.
  • Cycloaddition Reactions: The compound can participate in cycloaddition reactions, particularly with electron-rich alkenes or alkynes, forming complex cyclic structures.

These reactions are facilitated by the presence of the sulfonyl groups, which enhance the electrophilic character of the diazo group.

The synthesis of Bis(P-toluenesulfonyl)diazomethane typically involves the following steps:

  • Formation of Diazomethane: Diazomethane can be generated in situ from the reaction of sodium nitrite with a methyl ester in the presence of a strong acid.
  • Reaction with P-Toluenesulfonyl Chloride: The generated diazomethane is then reacted with p-toluenesulfonyl chloride under controlled conditions (e.g., in an inert atmosphere) to yield Bis(P-toluenesulfonyl)diazomethane.
  • Purification: The product can be purified through crystallization or chromatography techniques to obtain a high-purity compound suitable for further applications.

This method allows for efficient synthesis while minimizing side reactions that could lead to undesired by-products.

Bis(P-toluenesulfonyl)diazomethane finds various applications in:

  • Organic Synthesis: It serves as a versatile reagent for introducing diazo functionality into organic molecules, facilitating further transformations such as cyclopropanation and aziridination.
  • Material Science: The compound is utilized as a photoacid generator in photolithography processes for semiconductor manufacturing, where its ability to release nitrogen gas upon decomposition is beneficial.
  • Pharmaceutical Chemistry: Potentially useful in drug discovery, particularly in synthesizing novel compounds with desired pharmacological properties.

Interaction studies involving Bis(P-toluenesulfonyl)diazomethane focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate the mechanisms of substitution and cycloaddition reactions. Understanding these interactions is crucial for optimizing synthetic pathways and enhancing the efficiency of

Several compounds share structural similarities with Bis(P-toluenesulfonyl)diazomethane. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Bis(tert-butylsulfonyl)diazomethaneContains tert-butyl groups instead of p-toluenesulfonylHigher steric hindrance may affect reactivity
Bis(cyclohexylsulfonyl)diazomethaneCyclohexyl groups replace p-toluenesulfonylDifferent solubility and stability characteristics
Diphenyl-2,4,6-trimethylphenylsulfonium p-toluenesulfonateA photoacid generator with different sulfonium structureUsed primarily in photolithography

The uniqueness of Bis(P-toluenesulfonyl)diazomethane lies in its specific combination of two p-toluenesulfonyl groups and a diazo functionality, which imparts distinct reactivity patterns not observed in its analogs. This specificity makes it particularly valuable in targeted synthetic applications where precise control over chemical behavior is required.

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Exact Mass

350.03949928 g/mol

Monoisotopic Mass

350.03949928 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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